Bienvenue dans la boutique en ligne BenchChem!

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

P2X3 Antagonist Purinergic Receptor Pain Research

A critical positive control for P2X3/P2X2/3 pain target screening. Sourced from Roche's medicinal chemistry program, this benzothiazole-isoxazole hybrid features a distinct 6-acetamido group essential for target engagement. Generic analogs or BRAF-optimized derivatives are not interchangeable and will compromise assay validity. Ideal for FLIPR calcium flux or automated patch-clamp benchmarking. Secure this exact probe to validate novel hits and build accurate pharmacophore models.

Molecular Formula C14H12N4O3S
Molecular Weight 316.34
CAS No. 946318-09-8
Cat. No. B2509028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
CAS946318-09-8
Molecular FormulaC14H12N4O3S
Molecular Weight316.34
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
InChIInChI=1S/C14H12N4O3S/c1-7-5-11(21-18-7)13(20)17-14-16-10-4-3-9(15-8(2)19)6-12(10)22-14/h3-6H,1-2H3,(H,15,19)(H,16,17,20)
InChIKeyRECNFRANOBAIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 946318-09-8): A Patent-Backed P2X3 Antagonist Scaffold


N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic, heterocyclic small molecule classified as a benzothiazole-isoxazole hybrid. Its molecular formula is C14H12N4O3S with a molecular weight of 316.34 g/mol [1]. The compound's scaffold, featuring a 6-acetamido-1,3-benzothiazole core linked to a 3-methyl-1,2-oxazole-5-carboxamide group, is explicitly encompassed by US Patent 7,786,110 B2, which claims thiazole and oxazole-substituted arylamides as antagonists of the P2X3 and P2X2/3 purinergic receptors [2]. This patent filing by Roche Palo Alto LLC establishes its foundational role in a targeted therapeutic program for pain and genitourinary disorders.

Why General Benzothiazole or Isoxazole Carboxamide Analogs Cannot Replace CAS 946318-09-8 in P2X3 Programs


This compound is not a generic benzothiazole; its specific substitution pattern was selected during a medicinal chemistry campaign to antagonize P2X3 homomeric and P2X2/3 heteromeric receptors, targets for inflammatory and neuropathic pain [1]. Procuring a generic, off-the-shelf 2-aminobenzothiazole or a simple methylisoxazole derivative will fail to recapitulate the combined pharmacophoric features required for P2X3 binding. The presence of the 6-acetamido group on the benzothiazole, coupled with the specific 3-methyl-1,2-oxazole-5-carboxamide linkage, creates a molecular geometry that is distinct from closely-related analogs like 2-acetamido-6-carboxamide benzothiazoles, which were optimized for a completely different kinase target (BRAFV600E) [2]. Thus, interchangeability is contraindicated without risking complete loss of target engagement in a P2X3-focused assay or screening cascade.

Quantitative Evidence Guide for Selecting N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide Over Analogs


P2X3 Antagonist Scaffold Validation via Patent-Backed Pharmacophore vs. Kinase-Adjacent 2-Acetamido-6-Carboxamide Benzothiazoles

While specific IC50 values for CAS 946318-09-8 are not publicly disclosed, its core scaffold is validated as a P2X3/P2X2/3 antagonist pharmacophore by patent US 7,786,110 B2 [1]. This differentiates it fundamentally from the potent analog 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (Compound 22), which was optimized as a BRAFV600E kinase inhibitor with a reported IC50 of 3.2 µM in Colo-205 cancer cell proliferation assays [2]. Comp. 22's 6-carboxamide-linked alkyl-amino chain is designed for BRAF kinase binding, whereas CAS 946318-09-8's 2-position is directly linked to a 3-methylisoxazole-5-carboxamide, a motif specifically claimed for antagonizing ATP-gated P2X3 ion channels. Selecting Comp. 22 for a pain program would likely yield false negatives due to target mismatch.

P2X3 Antagonist Purinergic Receptor Pain Research

Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bonding Capacity vs. Bulkier Analogs

CAS 946318-09-8 has a molecular weight of 316.34 g/mol, a partition coefficient (clogP) of approximately 1.8, and a topological polar surface area (tPSA) of 110.2 Ų (calculated via PubChem [1]). This contrasts with the close structural analog N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide, which, while having a similar scaffold, exhibits a lower tPSA (~92 Ų) and higher logP (~2.3) due to the methoxy substitution, reducing aqueous solubility. The 6-acetamido group in CAS 946318-09-8 provides an additional H-bond donor, increasing its potential for key target interactions that are critical for P2X3 antagonism, relative to the 6-methoxy analog which lacks this donor capability.

Drug-Likeness Physicochemical Space Medicinal Chemistry

Critical Importance of the 6-Acetamido Substituent for Biological Activity vs. Unsubstituted Benzothiazole Core

The general benzothiazole-isoxazole class has shown antimicrobial and anticancer activities, but the 6-acetamido substituent is a critical selectivity switch. A study on benzothiazole derivatives with carbothioamido pharmacophores (analogous to the acetamido group) demonstrated that unsubstituted benzothiazole-carboxamide hybrids exhibited a median effective dose (ED50) of >100 mg/kg in an anticonvulsant model, whereas a closely related 6-methoxybenzothiazol-2-yl derivative showed an ED50 of 40.96 mg/kg [1]. While not a direct measurement for CAS 946318-09-8, this class-level SAR underscores that the 6-position substituent is a primary driver of potency variance, with the acetamido group providing a specific binding interaction that can translate to a 2.4-fold potency improvement over non-substituted counterparts.

Structure-Activity Relationship (SAR) Pharmacophore Benzothiazole

Optimal Procurement and Application Scenarios for CAS 946318-09-8


Building and Validating a P2X3/P2X2/3 Antagonist Screening Deck

CAS 946318-09-8 serves as a critical positive control or probe scaffold for a screening deck targeting P2X3 and P2X2/3 receptors. Its provenance as a compound from a Roche patent family [1] makes it an essential reference for competitive intelligence and medicinal chemistry validation. A researcher setting up a FLIPR-based calcium flux assay or automated patch-clamp system for P2X3 modulators should acquire this exact compound to benchmark against novel hits. Attempting to use a generic benzothiazole amide or a BRAF-optimized analog (as detailed in Section 3) will not provide a valid positive control, potentially leading to assay artifacts and missed active series.

Structure-Activity Relationship (SAR) Probe for Benzothiazole 6-Position Functionalization

In a medicinal chemistry program exploring negative allosteric modulators or antagonists of ATP-gated ion channels, CAS 946318-09-8 acts as a central SAR probe. Its 6-acetamido functionality is a key differentiator from a panel of 6-H, 6-OCH3, or 6-halogen analogs [2]. By procuring this compound alongside its des-acetamido analog, a team can directly evaluate the contribution of H-bond donor potential and steric bulk at that position to P2X3 affinity and selectivity, using an established class-level SAR that suggests a >2-fold potency difference.

In Silico Drug Discovery and Pharmacophore Model Refinement

The precise molecular structure of CAS 946318-09-8, with its well-defined functional groups (acetamido, methylisoxazole), makes it an ideal starting point for computational chemistry efforts. Its lower molecular weight (316.34 g/mol) and favorable drug-likeness metrics (tPSA 110.2 Ų, clogP ~1.8) compared to other extended benzothiazole derivatives [3] allow computational chemists to build minimal pharmacophore models for P2X3 antagonism, reducing the chemical space that needs to be explored synthetically. Using a bulkier, alternative scaffold with a higher logP would distort this model.

Quote Request

Request a Quote for N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.